molecular formula C19H24Cl2N4O4 B12724458 Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride CAS No. 130260-07-0

Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride

Cat. No.: B12724458
CAS No.: 130260-07-0
M. Wt: 443.3 g/mol
InChI Key: RCUULDFHDZWYBC-UHFFFAOYSA-N
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Description

Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with methoxy, nitro, and piperazinyl groups. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps:

    Methoxylation: The addition of a methoxy group to the benzamide structure.

    Piperazinyl Substitution: The attachment of the piperazinyl group, often through a nucleophilic substitution reaction.

    Formation of Dihydrochloride Salt: The final step involves converting the compound into its dihydrochloride form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy and piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and piperazinyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-nitro-N-(1-phenylethyl)benzamide
  • 2-methoxy-5-nitro-4,6-pyrimidinediol
  • 2-methoxy-5-nitro-N-piperonylideneaniline

Uniqueness

Benzamide, 2-methoxy-5-nitro-N-(4-(phenylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, nitro, and piperazinyl groups in a single molecule provides a versatile platform for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

130260-07-0

Molecular Formula

C19H24Cl2N4O4

Molecular Weight

443.3 g/mol

IUPAC Name

N-(4-benzylpiperazin-1-yl)-2-methoxy-5-nitrobenzamide;dihydrochloride

InChI

InChI=1S/C19H22N4O4.2ClH/c1-27-18-8-7-16(23(25)26)13-17(18)19(24)20-22-11-9-21(10-12-22)14-15-5-3-2-4-6-15;;/h2-8,13H,9-12,14H2,1H3,(H,20,24);2*1H

InChI Key

RCUULDFHDZWYBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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